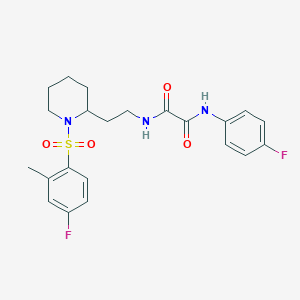

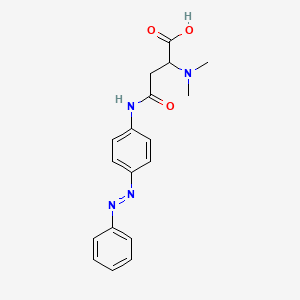

![molecular formula C14H14O5 B2697504 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 432540-82-4](/img/structure/B2697504.png)

2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid” is a chemical compound with the CAS Number: 432540-82-4 . It has a molecular weight of 262.26 . The IUPAC name for this compound is the same as the given name .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14O5/c1-7-6-12(15)19-13-8(2)11(5-4-10(7)13)18-9(3)14(16)17/h4-6,9H,1-3H3,(H,16,17) . This code provides a specific description of the molecule’s structure.

Wissenschaftliche Forschungsanwendungen

Photochromic Behaviors and Structural Analysis

Research has delved into the structural characterization and photochromic behaviors of compounds similar to 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid. The investigation of such compounds in both their open and closed forms, through X-ray crystallography and spectral analysis, reveals significant insights into their structural dynamics and photochromic properties. One study focused on comparing the crystal structures and photochromic behaviors in solutions of different spiropyran derivatives, noting substantial differences in their behaviors under ultraviolet irradiation, which led to variations in their photochromic states both in solution and solid state (Zou et al., 2004).

Antimicrobial Activity of Derivatives

Another area of research explores the antimicrobial activity of derivatives from compounds structurally related to 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid. By synthesizing various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, studies have identified significant antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Čačić et al., 2006).

Synthesis and Bioactivity Studies

Further research has been conducted on the synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester derivatives, demonstrating not only the efficiency of new synthetic approaches but also exploring their potential bioactivity through molecular docking studies. Such studies suggest the anticancer potential of these derivatives, presenting a promising avenue for the development of novel anticancer agents (Gaikwad et al., 2019).

Chromene Derivatives as Apoptosis Inducers

Investigations into 4-aryl-4H-chromenes have identified these compounds as potent inducers of apoptosis, with specific derivatives demonstrating significant activity in inhibiting tumor cell growth and promoting apoptosis in various cancer cell lines. This research underscores the therapeutic potential of chromene derivatives in cancer treatment (Kemnitzer et al., 2004).

Discovery of New Chromene Compounds

The discovery of new chromene compounds from natural sources, such as the fruiting bodies of Chroogomphus rutilus, has expanded the understanding and potential applications of these compounds in scientific research. These discoveries include compounds with cytotoxic activities against various cell lines, further highlighting the diversity and potential of chromenes in biological research (Luo et al., 2015).

Eigenschaften

IUPAC Name |

2-(4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-7-6-12(15)19-13-8(2)11(5-4-10(7)13)18-9(3)14(16)17/h4-6,9H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMUQDKHXOEAMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

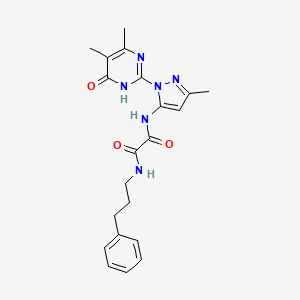

![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide](/img/structure/B2697425.png)

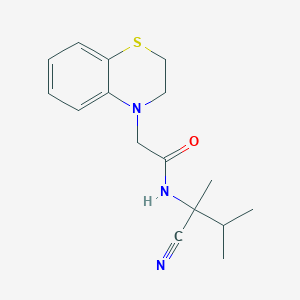

![Ethyl 4-{16,18-dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate](/img/structure/B2697427.png)

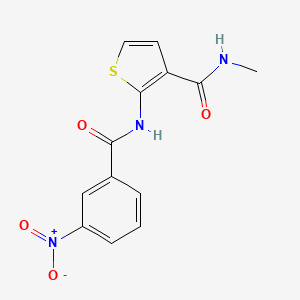

![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2697431.png)

![6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2697435.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2697436.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2697441.png)

![4-Quinolin-8-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2697442.png)

![N-(4-acetamidophenyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2697444.png)